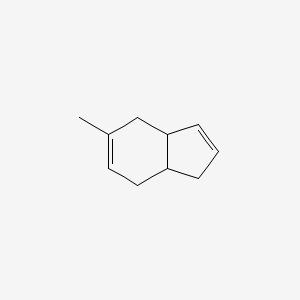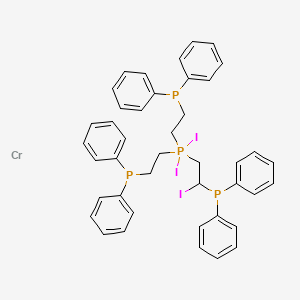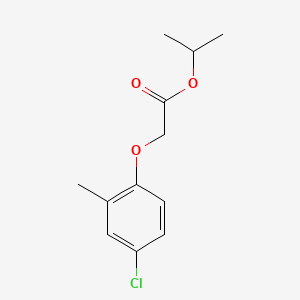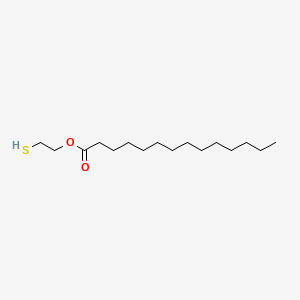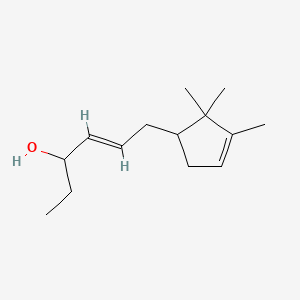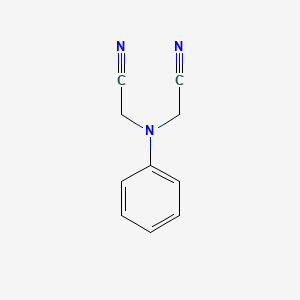
2,2'-(Phenylazanediyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Phenylazanediyl)diacetonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group attached to an azanediyl group, which is further connected to two acetonitrile groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylazanediyl)diacetonitrile typically involves the reaction of 2,2’-(phenylazanediyl)bis(ethan-1-ol) with appropriate reagents. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2,2’-(Phenylazanediyl)diacetonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Phenylazanediyl)diacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Phenylazanediyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in fluorescence studies due to its unique optical properties.
Industry: It is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism by which 2,2’-(Phenylazanediyl)diacetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in fluorescence studies, the compound undergoes nucleophilic addition reactions that result in changes in its fluorescence properties . These interactions are often mediated by the compound’s ability to transfer charge within its molecular structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,2’-(Phenylazanediyl)diacetonitrile include:
2,2’-(1,4-Phenylene)diacetonitrile: This compound has a similar structure but with a different phenyl substitution pattern.
2-Benzylidene-1-tetralone: This compound is used in similar applications, particularly in fluorescence studies.
Uniqueness
2,2’-(Phenylazanediyl)diacetonitrile is unique due to its specific phenylazanediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and sensitivity, such as in the detection of cyanide ions .
Propriétés
Numéro CAS |
86273-74-7 |
|---|---|
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
2-[N-(cyanomethyl)anilino]acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,8-9H2 |
Clé InChI |
HNROKQCMNJEPJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



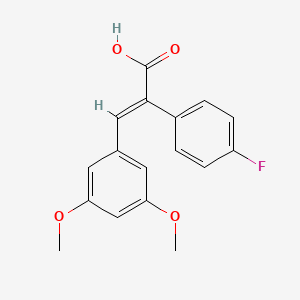

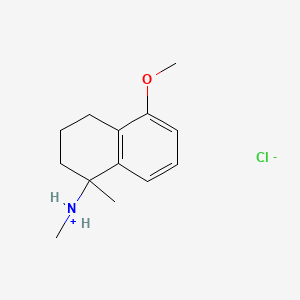
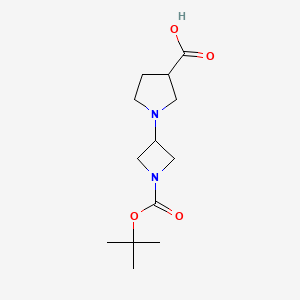
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)

